molecular formula C9H9FO5S B6174166 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid CAS No. 2757916-51-9

5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid

Cat. No. B6174166
CAS RN: 2757916-51-9
M. Wt: 248.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Fluorosulfonyl)-2-methoxy-4-methylbenzoic acid (FSMBA) is an organic acid that has been studied for its potential applications in the fields of chemistry and biochemistry. It is a highly versatile compound, used in a variety of applications, including synthesis, drug development, and research. FSMBA has been used in the synthesis of various drugs and pharmaceuticals, as well as in the development of new drugs and therapies. Additionally, FSMBA has been studied for its potential applications in biochemistry, with research focusing on its biochemical and physiological effects.

Scientific Research Applications

5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs and pharmaceuticals, as well as in the development of new drugs and therapies. Additionally, 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid has been studied for its potential applications in biochemistry, with research focusing on its biochemical and physiological effects. It has also been used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers.

Mechanism of Action

5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid has been studied for its potential applications in biochemistry, with research focusing on its biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the breakdown of phospholipids and the release of fatty acids from cell membranes. 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid has also been found to inhibit the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins, which are important for many physiological processes. Additionally, 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid has been found to inhibit the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes, which are important for inflammatory processes.
Biochemical and Physiological Effects
5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme PLA2, which is involved in the breakdown of phospholipids and the release of fatty acids from cell membranes. This inhibition can lead to decreased inflammation and pain, as well as reduced risk of cardiovascular disease. Additionally, 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid has been found to inhibit the enzyme COX, which is involved in the production of prostaglandins, which are important for many physiological processes. This inhibition can lead to decreased inflammation and pain, as well as reduced risk of cardiovascular disease. Finally, 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid has been found to inhibit the enzyme LOX, which is involved in the production of leukotrienes, which are important for inflammatory processes. This inhibition can lead to decreased inflammation and pain, as well as reduced risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid has several advantages and limitations for lab experiments. One of the main advantages of 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid is its low cost and easy availability. Additionally, 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid is easy to synthesize and has a high yield. However, 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid is also limited by its low solubility in water, which can make it difficult to use in certain experiments. Additionally, 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid is toxic in high concentrations and can be irritating to the skin and eyes, so caution must be taken when handling it.

Future Directions

There are several potential future directions for the use of 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid. One potential application is in the development of new drugs and therapies. Additionally, 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid could be used in the synthesis of polymers, as well as in the synthesis of other organic compounds. It could also be used as a reagent in organic synthesis, as well as in the development of new catalysts. Additionally, 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid could be used in the study of its biochemical and physiological effects, as well as in the development of new therapies and treatments. Finally, 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid could be used in the study of its potential applications in biochemistry and its potential applications in the fields of chemistry and biochemistry.

Synthesis Methods

5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid can be synthesized via a two-step process. The first step involves the reaction of fluorosulfonyl chloride with 4-methylbenzoic acid, an aromatic carboxylic acid, to form a sulfonated intermediate. This intermediate is then reacted with 2-methoxy-5-hydroxybenzaldehyde to form 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid. This synthesis method is simple, cost-effective, and yields high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid involves the introduction of a fluorosulfonyl group onto a 2-methoxy-4-methylbenzoic acid molecule. This can be achieved through a series of reactions starting with the synthesis of 2-methoxy-4-methylbenzoic acid followed by the introduction of the fluorosulfonyl group.", "Starting Materials": [ "4-methylphenol", "methyl iodide", "sodium hydroxide", "sulfuryl chloride", "sodium fluoride", "acetic anhydride", "glacial acetic acid", "sodium acetate", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-methoxy-4-methylbenzoic acid by reacting 4-methylphenol with methyl iodide in the presence of sodium hydroxide to form 4-methyl-2-methoxyphenol. This is then oxidized with sulfuryl chloride to form 2-methoxy-4-methylbenzoic acid.", "Step 2: Introduction of the fluorosulfonyl group by reacting 2-methoxy-4-methylbenzoic acid with sodium fluoride and sulfuryl chloride in acetic anhydride to form 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid.", "Step 3: Purification of the product by adding hydrochloric acid to the reaction mixture to form a precipitate. The precipitate is then filtered and washed with water and sodium bicarbonate solution. The product is then extracted with diethyl ether and dried to obtain the final product." ] }

CAS RN

2757916-51-9

Product Name

5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid

Molecular Formula

C9H9FO5S

Molecular Weight

248.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.